3-(Methylamino)benzonitrile
Overview
Description
3-(Methylamino)benzonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Montmorillonite Clay Catalysis
Montmorillonite K10 clay has been studied for its catalytic properties in the conversion of methyl benzoate and NH3 into benzonitrile and other compounds. This research highlights the potential of 3-(Methylamino)benzonitrile in catalytic processes, particularly in the formation of benzonitrile (Wali et al., 1998).
Fluorescence Studies
The study of 4-(methylamino)benzonitrile and its derivatives has provided insights into the fluorescence behavior of these compounds, particularly the dual fluorescence exhibited by some derivatives. This research is significant in understanding the photophysical properties of this compound (Rotkiewicz & Rettig, 1992).
Synthesis of Organic Compounds
The compound has been utilized in the synthesis of various organic molecules, such as 4-amino-1,2-dihydro-3-quinolinecarboxylates. This indicates its utility in complex organic synthesis processes (Kobayashi et al., 1997).
Electrochemical Properties
Research on ferrocene derivatives containing (methylamino)benzonitrile has revealed insights into their electrochemical behavior. This is pertinent in the development of materials with specific redox properties (Boubekri Chérifa et al., 2015).
Solar Cell Applications
The use of benzonitrile-based electrolytes in dye-sensitized solar cells (DSSCs) has been explored, demonstrating the potential of this compound in enhancing the stability and efficiency of these cells (Latini et al., 2014).
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Mode of Action
Like other benzonitriles, it may interact with various enzymes and receptors in the body, influencing their function .
Pharmacokinetics
Like other small molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-(Methylamino)benzonitrile . For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-(Methylamino)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of byproducts that may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biological effects, such as modulation of enzyme activity or gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
Properties
IUPAC Name |
3-(methylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUKBAAILMFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591012 | |
Record name | 3-(Methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64910-52-7 | |
Record name | 3-(Methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.